molecular formula C18H17BrF3NO2 B2941652 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide CAS No. 1788772-00-8

3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide

Cat. No.: B2941652
CAS No.: 1788772-00-8
M. Wt: 416.238
InChI Key: DHKQKTGDRKNJON-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide is an organic compound characterized by the presence of a bromophenyl group, a hydroxyphenyl group, and a trifluoromethyl group

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known inhibitors.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Anticancer Research: Studied for its potential anticancer properties due to its ability to interact with biological targets.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Future Directions

The study of new and complex organic compounds like this one is a vibrant area of research in chemistry. Such compounds could have potential applications in areas like medicinal chemistry, materials science, and synthetic chemistry. Future research could explore these possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide typically involves the following steps:

  • Formation of the Bromophenyl Intermediate: : The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation reaction with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-(2-bromophenyl)propanoyl chloride.

  • Hydroxyphenyl Intermediate Synthesis: : Separately, 4-(trifluoromethyl)phenyl ethanol is synthesized through the reduction of 4-(trifluoromethyl)benzaldehyde using a reducing agent like sodium borohydride.

  • Amide Bond Formation: : The final step involves the coupling of 3-(2-bromophenyl)propanoyl chloride with 4-(trifluoromethyl)phenyl ethanol in the presence of a base such as triethylamine to form the desired amide, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The bromophenyl group can undergo reduction to form a phenyl group using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 3-(2-bromophenyl)-N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide.

    Reduction: Formation of 3-phenyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl and trifluoromethyl groups are key to its binding affinity and specificity. The hydroxy group can form hydrogen bonds with target molecules, enhancing its binding strength.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    3-(2-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide: Similar structure but with a fluorine atom instead of bromine.

    3-(2-iodophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)propanamide imparts unique reactivity and binding properties compared to its chlorine, fluorine, and iodine analogs. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrF3NO2/c19-15-4-2-1-3-12(15)7-10-17(25)23-11-16(24)13-5-8-14(9-6-13)18(20,21)22/h1-6,8-9,16,24H,7,10-11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKQKTGDRKNJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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